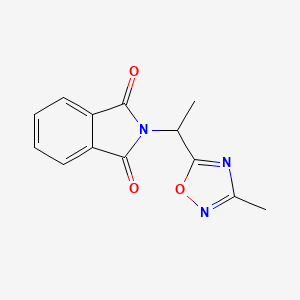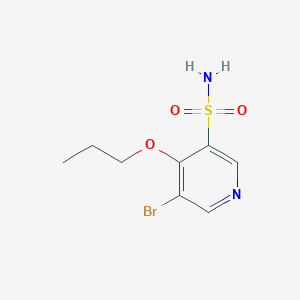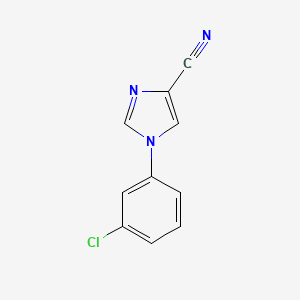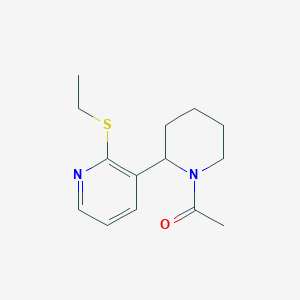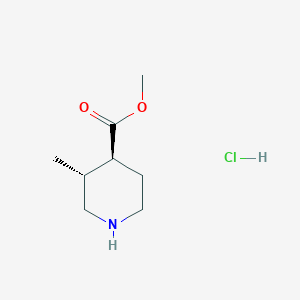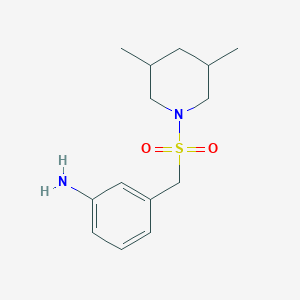![molecular formula C14H10BrFN2O B11813625 7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole](/img/structure/B11813625.png)
7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of bromine, fluorine, and methoxy functional groups attached to the benzimidazole core. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline, 5-methoxy-2-nitroaniline, and bromine.
Nitration: The 4-fluoroaniline undergoes nitration to form 4-fluoro-2-nitroaniline.
Reduction: The nitro group is reduced to an amino group, yielding 4-fluoro-2-aminoaniline.
Cyclization: The 4-fluoro-2-aminoaniline is then subjected to cyclization with 5-methoxy-2-nitroaniline in the presence of a suitable catalyst to form the benzimidazole core.
Bromination: Finally, the benzimidazole core is brominated using bromine to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing bromine or fluorine.
Wissenschaftliche Forschungsanwendungen
7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(4-Fluorophenyl)-1H-benzo[d]imidazole: Lacks the bromine and methoxy groups.
5-Methoxy-2-(4-fluorophenyl)-1H-benzo[d]imidazole: Lacks the bromine group.
7-Bromo-2-phenyl-5-methoxy-1H-benzo[d]imidazole: Lacks the fluorine group.
Uniqueness: 7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole is unique due to the presence of all three functional groups (bromine, fluorine, and methoxy) on the benzimidazole core. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Eigenschaften
Molekularformel |
C14H10BrFN2O |
|---|---|
Molekulargewicht |
321.14 g/mol |
IUPAC-Name |
4-bromo-2-(4-fluorophenyl)-6-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C14H10BrFN2O/c1-19-10-6-11(15)13-12(7-10)17-14(18-13)8-2-4-9(16)5-3-8/h2-7H,1H3,(H,17,18) |
InChI-Schlüssel |
YPQRYMQCAYJTQS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(=C1)Br)N=C(N2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



